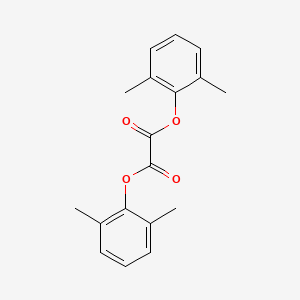
Bis(2,6-dimethylphenyl) ethanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,6-dimethylphenyl) ethanedioate is an organic compound characterized by the presence of two 2,6-dimethylphenyl groups attached to an ethanedioate (oxalate) moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,6-dimethylphenyl) ethanedioate typically involves the reaction of 2,6-dimethylphenol with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which then undergoes further reaction to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
Bis(2,6-dimethylphenyl) ethanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated derivatives
科学研究应用
Bis(2,6-dimethylphenyl) ethanedioate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
作用机制
The mechanism of action of Bis(2,6-dimethylphenyl) ethanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, its structural features allow it to interact with specific proteins, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- Bis(2,4-dimethylphenyl) ethanedioate
- Bis(2,5-dimethylphenyl) ethanedioate
- Bis(2,3-dimethylphenyl) ethanedioate
Uniqueness
Bis(2,6-dimethylphenyl) ethanedioate is unique due to the specific positioning of the methyl groups on the phenyl rings, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
61417-94-5 |
|---|---|
分子式 |
C18H18O4 |
分子量 |
298.3 g/mol |
IUPAC 名称 |
bis(2,6-dimethylphenyl) oxalate |
InChI |
InChI=1S/C18H18O4/c1-11-7-5-8-12(2)15(11)21-17(19)18(20)22-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 |
InChI 键 |
FLOAHRSZZNFUMW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C(=O)OC2=C(C=CC=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea](/img/structure/B14588093.png)
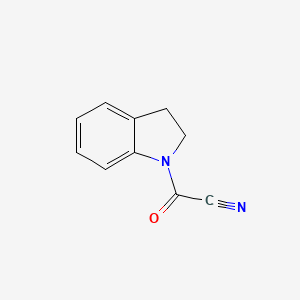
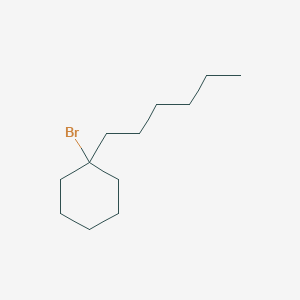
![Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid](/img/structure/B14588111.png)
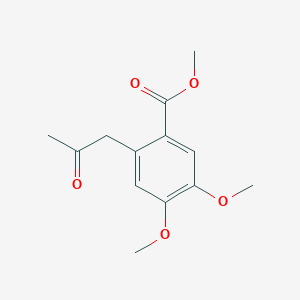

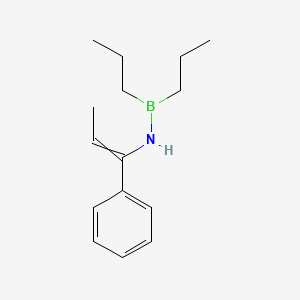
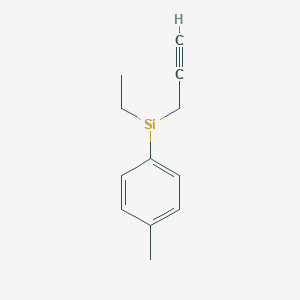
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine](/img/structure/B14588140.png)
![(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol](/img/structure/B14588153.png)

![Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14588165.png)
